Prednisolone 21-propionate

Description

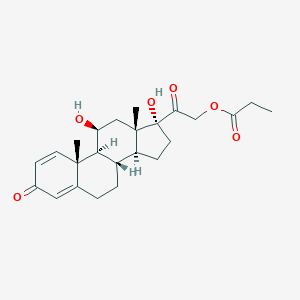

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h7,9,11,16-18,21,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJGQLUNABFGGK-RPPPWEFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5740-62-5 | |

| Record name | Prednisolone 21-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005740625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREDNISOLONE 21-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEK806FF9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatives Research

Advanced Synthetic Routes to Prednisolone (B192156) 21-Propionate

The synthesis of Prednisolone 21-propionate hinges on the selective esterification of the C21 hydroxyl group of the parent prednisolone molecule. Modern synthetic strategies are geared towards achieving high yields, purity, and stereochemical integrity.

Esterification Methodologies at the C-21 Position

The primary approach for the synthesis of this compound involves the direct esterification of prednisolone at the C-21 position. This transformation is typically achieved by reacting prednisolone with a propionylating agent. Common reagents include propionic anhydride (B1165640) or propionyl chloride, often in the presence of a base such as pyridine (B92270) or triethylamine to neutralize the acid byproduct.

Advanced methodologies focus on optimizing reaction conditions to ensure selectivity for the primary C21 hydroxyl group over the tertiary C17 and secondary C11 hydroxyl groups. The inherent reactivity of the primary alcohol at C21 facilitates this selectivity under controlled conditions. One patented method describes the preparation of prednisolone 21-esters through the reaction of a prednisolone 21-chloroacetate intermediate with the potassium salt of the corresponding carboxylic acid, in this case, potassium propionate (B1217596). An alternative route involves the reaction of prednisolone with an acyl-glycolyl-chloride derivative in the presence of a hydrochloric acid acceptor. google.com

These reactions are typically carried out in a suitable organic solvent, such as dioxane or tetrahydrofuran, and may require heating to drive the reaction to completion. The choice of solvent and base is critical in preventing side reactions and ensuring a high conversion rate.

Precursor Chemistry and Stereoselective Synthetic Approaches

The stereochemistry of the prednisolone backbone is crucial for its biological activity. Therefore, the synthesis of the precursor, prednisolone itself, must be highly stereoselective. Industrial synthesis of prednisolone often starts from more readily available steroid precursors, such as hydrocortisone (B1673445) or even plant-derived sterols.

One established method for introducing the characteristic Δ¹-double bond of prednisolone is through microbial dehydrogenation of hydrocortisone. This biotransformation, often employing microorganisms such as Corynebacterium simplex, offers a highly specific and stereoselective route to prednisolone. researchgate.net

Chemical synthesis routes to the prednisolone scaffold have also been extensively developed. For instance, an efficient approach has been reported for the synthesis of prednisolone from 9α-hydroxy androst-4-ene-3,17-dione. This multi-step synthesis involves the stereoselective construction of the pregnane side chain at the C17 position. Key steps include the introduction of the 17α-hydroxyl group and the subsequent elaboration of the C20-C21 segment, all while maintaining the critical stereocenters of the steroid nucleus.

Another synthetic strategy starts from 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione. This pathway involves a dibromination at the C2 and C4 positions, followed by dehydrobromination to introduce the C1-C2 double bond, ultimately yielding prednisolone acetate (B1210297), which can then be hydrolyzed to prednisolone.

Synthesis of Related 21-Ester Analogs for Research Purposes

The synthesis of various 21-ester analogs of prednisolone is a common practice in medicinal chemistry to investigate structure-activity relationships and to develop prodrugs with modified properties.

Prednisolone 21-Formate Synthesis Investigations

Prednisolone 21-formate is the simplest C21-ester of prednisolone. Its synthesis follows the general principles of esterification. The reaction of prednisolone with formic acid under esterification conditions, or with a more reactive formic acid derivative like a mixed anhydride, would be the most direct approach. While detailed synthetic procedures are not extensively published in readily available literature, the principles of C21-esterification of corticosteroids are well-established. For instance, the use of an activating agent for the carboxylic acid, such as a carbodiimide, or the conversion of formic acid to a more reactive species could be employed to facilitate the reaction with the sterically accessible C21-hydroxyl group of prednisolone.

Prednicarbate (B1678093) (Prednisolone-17-ethylcarbonate-21-propionate) Synthetic Pathways

Prednicarbate is a double-ester derivative of prednisolone, featuring an ethyl carbonate group at the C17 position and a propionate group at the C21 position. Its synthesis is more complex than that of simple 21-esters, requiring selective functionalization of two different hydroxyl groups.

The synthesis of prednicarbate typically involves a multi-step process. A key intermediate in this synthesis is Prednisolone-17-ethylcarbonate. The selective esterification at the C17-hydroxyl group is challenging due to its tertiary nature and steric hindrance. One approach involves the formation of a cyclic orthoester intermediate across the C17 and C21 hydroxyl groups, followed by controlled hydrolysis to yield the 17-ester.

A patented method describes the synthesis of Prednisolone-17-ethylcarbonate from Prednisolone-21-ethylcarbonate. google.com This involves an intramolecular rearrangement facilitated by a lithium dialkylcuprate. Once the Prednisolone-17-ethylcarbonate intermediate is obtained, the C21-hydroxyl group can be esterified with propionic anhydride or propionyl chloride in the presence of a base to yield prednicarbate. This final step is a standard esterification of a primary alcohol.

Methylprednisolone (B1676475) 21-Propionate and Other Methylated Derivative Synthesis

Methylprednisolone, which has a methyl group at the C6α position, is another important corticosteroid. The synthesis of its 21-propionate ester, Methylthis compound, follows similar esterification principles as for prednisolone.

A patented synthetic method for Methylprednisolone propionate starts with methylprednisolone. The process involves three main steps: propionation, cyclic ester hydrolysis, and acidification. In the propionation step, methylprednisolone is reacted with triethyl orthopropionate in the presence of p-toluenesulfonic acid to form a cyclic ester intermediate. This intermediate is then hydrolyzed using silica (B1680970) gel as a catalyst to yield methylprednisolone propionate. The use of silica gel as a catalyst in the hydrolysis step is noted to produce a high-purity product.

The synthesis of other methylated derivatives would similarly involve the esterification of the corresponding methylated prednisolone analog at the C21 position using the appropriate acylating agent.

Design and Synthesis of Antedrugs and Soft Drugs

The concept of an "antedrug" is central to the design of safer corticosteroids. An antedrug is a compound that is active at its target site but is designed to undergo rapid metabolic inactivation to a non-toxic substance upon entering systemic circulation nih.gov. This approach aims to separate local anti-inflammatory efficacy from systemic side effects nih.govresearchgate.net.

Research into steroidal antedrugs has shown that modifications, particularly at the C16, C17, and C21 positions of the prednisolone nucleus, can yield compounds with these desired properties. The synthesis of various ester derivatives is a common strategy. For example, the introduction of a carboxylate ester function at the C16 position, combined with esterification of the 21-hydroxyl group, has been shown to produce compounds with potency comparable to prednisolone but with a more favorable safety profile nih.gov. Upon systemic absorption, ubiquitous esterase enzymes hydrolyze these esters into inactive steroid acids, which are then readily excreted nih.gov.

The synthesis of these derivatives involves multi-step chemical processes. For instance, creating 16-carboxylate esters often begins with the formation of 16,17-unsaturated corticosteroids as key intermediates nih.gov. Subsequent reactions, such as the addition of potassium cyanide (KCN) to form a 16-nitrile, followed by hydrolysis and esterification, yield the final antedrug candidate nih.gov. Similarly, 21-thioalkylether derivatives have been synthesized by first mesylating the 21-hydroxyl group of a methyl 16-prednisolonecarboxylate, followed by a reaction with sodium thioalkoxides researchgate.net. These thioethers are also designed to be metabolized into inactive carboxylic acids researchgate.net.

| Derivative Type | Synthetic Strategy | Design Rationale | Reference |

|---|---|---|---|

| 16-Carboxylate Esters | Begins with 16,17-unsaturated intermediates, followed by nitrile addition, hydrolysis, and esterification. | Designed for hydrolysis by systemic esterases into inactive carboxylic acid metabolites, reducing systemic side effects. | nih.gov |

| 21-Thioalkylether Derivatives | Involves mesylation of the 21-OH group followed by reaction with sodium thioalkoxides. | Predictably metabolized to inactive 16-carboxylic acids, demonstrating a lower glucocorticoid receptor binding affinity than prednisolone. | researchgate.net |

| 17,21-Acetonides | Treatment of methyl prednisolone-16-carboxylate with dry acetone in the presence of a perchloric acid catalyst. | Ketalization of the 17,21-hydroxyl functions can modify the potency and metabolic profile of the parent steroid. | nih.gov |

Microbial Transformation in Steroid Synthesis Research

Microbial biotransformation is a powerful tool in steroid chemistry, offering high regio- and stereospecificity that is often difficult to achieve through conventional chemical methods scialert.netresearchfloor.org. Microorganisms are utilized both for the production of key steroid drugs and for understanding their natural degradation pathways.

Biocatalysis Applications for Steroid Production

Microorganisms are widely employed as biocatalysts for specific, high-yield modifications of steroid molecules. One of the most significant industrial applications is the production of prednisolone from hydrocortisone through a Δ1-dehydrogenation reaction scialert.netresearchfloor.org. Various bacteria and fungi, including Arthrobacter simplex and strains of Rhodococcus, are capable of efficiently performing this conversion scialert.netmdpi.com. For example, Rhodococcus coprophilus has been shown to convert hydrocortisone to prednisolone with a yield of 97% researchfloor.org.

Beyond its synthesis, prednisolone itself serves as a substrate for microbial transformations to create novel derivatives. These bioconversions can introduce hydroxyl groups or alter side chains, leading to new compounds with potentially different biological activities. For instance, the fungus Acremonium strictum transforms prednisolone by modifying its side chain scialert.net. The bacterium Streptomyces roseochromogenes has been used to convert prednisolone into 11β, 17α, 20β, 21-tetrahydroxypregna-1,4-diene-3-one (20β-hydroxy prednisolone) with a conversion rate of over 95% under optimized conditions nih.gov. Such microbial hydroxylation and reduction reactions are crucial for producing a wide array of pharmaceutical steroids scialert.netresearchfloor.org.

| Microorganism | Substrate | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Rhodococcus coprophilus | Hydrocortisone | Prednisolone | Δ1-dehydrogenation | researchfloor.org |

| Arthrobacter simplex | Hydrocortisone | Prednisolone | Δ1-dehydrogenation | scialert.net |

| Streptomyces roseochromogenes | Prednisolone | 20β-hydroxy prednisolone | C20 carbonyl reduction | nih.gov |

| Acremonium strictum | Prednisolone | Side-chain modified derivatives | Side-chain transformation | scialert.net |

| Klebsiella pneumoniae | Prednisolone | Degradation products | Degradation/Transformation | pdeaamcollege.edu.inresearchgate.net |

Degradation Pathways of Steroid Nuclei in Microorganisms

While essential for synthesis, microbial activity also includes the complete degradation of the steroid nucleus, as many bacteria can utilize steroids as their sole source of carbon and energy nih.gov. The recalcitrance of the polycyclic steroid structure to breakdown is overcome by specific enzymatic pathways nih.gov.

The most well-understood aerobic degradation route is the 9,10-seco pathway nih.gov. This pathway is initiated by modifications to the A-ring of the steroid nucleus and cleavage of the C17 side chain. These initial steps convert various sterols into common intermediates, primarily androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD) nih.govmdpi.com. The transformation of AD to ADD is catalyzed by a 3-ketosteroid-Δ¹-dehydrogenase, the same type of enzyme used industrially for prednisolone synthesis nih.govresearchgate.net.

Following the formation of ADD, the crucial step in the breakdown of the steroid core is the opening of the B-ring. This reaction marks the irreversible degradation of the characteristic four-ring nucleus, leading to further catabolism and eventual integration into the central metabolism of the microorganism nih.govresearchgate.net. In biotechnological applications aimed at producing steroid intermediates, these degradation pathways are undesirable. Therefore, industrial strains are often genetically modified, or chemical inhibitors are used to block the enzymes responsible for ring cleavage, allowing the desired product to accumulate without being consumed by the microorganism researchfloor.orgmdpi.com.

Molecular Pharmacology and Mechanism of Action Studies

Glucocorticoid Receptor Binding Kinetics and Affinity

The interaction between a glucocorticoid and its receptor is a critical determinant of its potency and duration of action. For Prednisolone (B192156) 21-propionate, this interaction is characterized by its binding affinity, the influence of its chemical structure on this binding, and the rates at which the ligand-receptor complex forms and dissociates.

Quantitative Analysis of Receptor Binding (e.g., Relative Receptor Affinity)

Quantitative analysis of glucocorticoid receptor binding provides a measure of the affinity of a ligand for the receptor, often expressed as the Relative Receptor Affinity (RRA) compared to a standard glucocorticoid like dexamethasone (B1670325). While specific RRA values for Prednisolone 21-propionate are not extensively detailed in publicly available literature, studies on analogous 21-esters of corticosteroids provide insight into their binding characteristics. Generally, the affinity of a steroid for the glucocorticoid receptor is a key indicator of its potential potency.

Influence of 21-Esterification on Receptor Interaction Dynamics

The esterification of a corticosteroid at the C-21 position significantly influences its physicochemical properties and, consequently, its interaction with the glucocorticoid receptor. Research indicates that 21-esters of glucocorticoids generally exhibit a lower binding affinity for the receptor compared to their parent alcohol counterparts nih.gov. This is because the ester group at the 21-position can sterically hinder the optimal binding of the steroid to the receptor's ligand-binding domain.

This compound acts as a prodrug, meaning it is biologically inactive until it is metabolized in the body. In vivo, esterases rapidly hydrolyze the propionate (B1217596) ester, releasing the active metabolite, prednisolone nih.govnih.govnih.govdrugbank.commedicaljournals.se. Therefore, the primary mechanism of action of this compound is mediated by the binding of prednisolone to the glucocorticoid receptor.

Association and Dissociation Rates of Ligand-Receptor Complexes

The kinetics of the ligand-receptor interaction, specifically the association (kon) and dissociation (koff) rates, determine the duration of receptor activation and, consequently, the biological response. A fast association rate allows for a rapid onset of action, while a slow dissociation rate leads to a prolonged effect.

Post-Receptor Mechanisms and Cellular Signaling

Following the binding of the active metabolite, prednisolone, to the glucocorticoid receptor, a series of events are initiated that ultimately alter the expression of target genes. These post-receptor mechanisms are the basis of the pharmacological effects of this compound.

Glucocorticoid Receptor Translocation and DNA Binding Investigations

Upon binding of prednisolone in the cytoplasm, the glucocorticoid receptor undergoes a conformational change. This change leads to the dissociation of a complex of heat shock proteins, exposing a nuclear localization signal on the receptor nih.gov. The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus nih.govnih.gov.

Once inside the nucleus, the prednisolone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes nih.gov. This binding can either enhance or suppress the transcription of these genes, a process central to the genomic effects of glucocorticoids nih.govresearchgate.netdrugbank.com. The ability of the activated receptor to bind to DNA is a fundamental step in mediating the anti-inflammatory and immunosuppressive effects of prednisolone nih.gov.

Modulation of Gene Expression (Genomic Effects)

The binding of the prednisolone-GR complex to GREs leads to the modulation of a wide array of genes, which is the primary mechanism behind the therapeutic effects of this compound. These genomic effects can be broadly categorized into transactivation and transrepression nih.gov.

Transactivation: The GR-ligand complex directly binds to GREs to increase the transcription of anti-inflammatory genes.

Transrepression: The GR-ligand complex can interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This leads to a reduction in the production of inflammatory mediators drugbank.comnih.gov.

Studies on prednisolone have identified a number of genes that are regulated by its action. In healthy volunteers, prednisolone has been shown to induce significant changes in the gene expression profiles of CD4+ T lymphocytes and CD14+ monocytes nih.gov. These changes involve genes associated with metabolic processes nih.govresearchgate.net.

Table 1: Examples of Genes Modulated by Prednisolone

| Gene | Cell Type/Tissue | Effect of Prednisolone | Associated Function |

|---|---|---|---|

| FKBP5 | Liver (Mouse) | Upregulation | Glucocorticoid receptor regulation |

| TAT (Tyrosine aminotransferase) | Liver (Mouse) | Upregulation | Glucose metabolism |

| IL-4 | Airway (Human) | Downregulation | T(H)2 cytokine, inflammation |

| IL-5 | Airway (Human) | Downregulation | T(H)2 cytokine, eosinophil activation |

| GM-CSF | Airway (Human) | No significant inhibition | Granulocyte-macrophage colony-stimulating factor |

The modulation of these and other genes underlies the broad anti-inflammatory and immunosuppressive effects of prednisolone, which are the intended therapeutic outcomes of administration of its prodrug, this compound.

Molecular Interactions with Cellular Components

Prednisolone's mechanism of action also involves direct effects on the behavior of specific cells involved in inflammation and tissue repair, such as fibroblasts and keratinocytes.

In vitro studies have demonstrated that corticosteroids can influence the behavior of fibroblasts, which are key cells in wound healing and tissue remodeling. Research has shown that certain corticosteroids can inhibit fibroblast migration (chemotaxis) in a dose-dependent manner. At higher concentrations, they have also been found to reduce protein and collagen synthesis. The effect on fibroblast proliferation, however, can be complex, with some studies showing inhibition, particularly at high doses, while others have reported different outcomes, indicating that the effect is highly dependent on the specific compound and experimental conditions.

Glucocorticoids exert significant effects on keratinocytes, the primary cells of the epidermis. They can modulate the production of cytokines by these cells. Specifically, glucocorticoids like hydrocortisone (B1673445) and dexamethasone have been shown to abolish the capacity of epidermal cells to produce Interleukin-1 (IL-1). nih.govnih.gov Furthermore, glucocorticoid-treated keratinocytes have been found to produce an IL-1 receptor antagonist, which blocks the binding of IL-1 to its receptors. nih.govnih.gov Since IL-1α is a key pro-inflammatory cytokine released by keratinocytes upon tissue injury, this inhibitory action represents an important mechanism by which topical glucocorticoids suppress skin inflammation. nih.gov Glucocorticoids can also antagonize the autocrine stimulation of IL-1α production in human keratinocytes. frontiersin.org

Pre Clinical Pharmacological Research

In vitro Pharmacological Assays

Specific studies detailing the cellular incorporation and intracellular concentration of Prednisolone (B192156) 21-propionate are not extensively available in publicly accessible research. However, the mechanism of cellular uptake for corticosteroids is generally understood to be a rapid process. Steroids can enter cells, where the active form, prednisolone, has a high affinity for cytoplasmic glucocorticoid receptors. singlecare.com

The process of cellular uptake for steroids is complex, involving both passive and active mechanisms. Research indicates that intact cells can rapidly accumulate free steroids to significant concentrations. This effect is highly dependent on the specific structure of the steroid, with more lipophilic (fat-soluble) compounds generally reaching higher intracellular concentrations. plos.org This lipophilicity-driven accumulation is considered a largely passive mechanism. plos.org As an ester, Prednisolone 21-propionate would possess increased lipophilicity compared to its parent compound, prednisolone, which would theoretically facilitate its passage across the cellular membrane. Once inside the cell, esterase enzymes are expected to cleave the propionate (B1217596) group, releasing the active prednisolone molecule to interact with its intracellular receptors.

Prednisolone, the active metabolite of this compound, is a potent inhibitor of lymphocyte proliferation, also known as blastogenesis. escholarship.org Its mechanism involves interfering with multiple early events in the lymphocyte activation process. escholarship.org

Key findings from in vitro studies on prednisolone demonstrate that it:

Suppresses Interleukin-2 (IL-2) Production: Prednisolone interferes with the generation of IL-2, a critical cytokine for T-lymphocyte proliferation. escholarship.org

Reduces Cellular Responsiveness to IL-2: It diminishes the ability of activated lymphocytes to respond to IL-2. escholarship.org

Decreases IL-2 Receptor Expression: The compound has been shown to lower the frequency of cells expressing IL-2 receptors in stimulated cultures. escholarship.org

These actions collectively halt the cell cycle and prevent the clonal expansion of lymphocytes that is characteristic of an immune response. The direct suppressive effect of prednisolone on whole blood lymphocyte proliferation has been well-characterized, forming the basis of its immunosuppressive activity. nih.gov

Esterification of corticosteroids like prednisolone is a common strategy to enhance their topical delivery and tissue affinity, particularly in the skin. While specific permeability data for this compound is limited, studies on other esterified prednisolone derivatives provide valuable insights into this process.

In an in vitro percutaneous absorption study using hairless mouse skin, the permeability and concentration of an esterified prednisolone derivative (PND) were compared with the parent compound, prednisolone (PN). The study found that the ester derivative, PND, was poorly absorbed through the skin. However, despite low absorption, its concentration within the viable skin was estimated to be sufficient to produce a pharmacological effect. It is suggested that the ester acts as a prodrug, being metabolized to the active prednisolone within the viable skin.

In contrast, the parent compound, prednisolone (PN), showed a gradual increase in concentration in the viable skin over time, reaching a significantly higher level than the ester. This higher accumulation is associated with a greater potential for systemic effects.

Table 1: Estimated Concentration in Viable Skin After 7 Days of Topical Application

| Compound | Estimated Concentration (µg/cm²) |

| Prednisolone Ester (PND) | 0.79 |

| Prednisolone (PN) | 10.22 |

This table presents data for a comparable prednisolone ester derivative (PND) to illustrate the pharmacokinetic principles.

The cellular activity of this compound is intrinsically linked to its conversion to prednisolone. The primary goal of creating an ester prodrug is to modify its pharmacokinetic profile to enhance topical activity while minimizing systemic effects.

Studies comparing esterified prednisolone derivatives to the parent prednisolone have shown that the topical anti-inflammatory potency can be equivalent. However, the systemic activity is often significantly reduced. For instance, after topical application of equipotent anti-inflammatory doses, prednisolone was found to cause a significant reduction in thymus weight (a marker of systemic corticosteroid effects), whereas its esterified derivative had little to no effect. This demonstrates a successful dissociation of topical efficacy from systemic side effects.

In terms of direct cellular potency on immune cells, prednisolone is a highly active glucocorticoid. In studies comparing its ability to suppress type 2 cytokines (like IL-5 and IL-13) from Th2 cells, prednisolone was found to be effective, although less potent than other corticosteroids like dexamethasone (B1670325). nih.gov Dexamethasone demonstrated approximately 10-fold higher potency than prednisolone in suppressing IL-5 and IL-13 mRNA in these cells. nih.gov

Animal Models for Anti-inflammatory Activity

The croton oil-induced ear edema model in rodents is a standard and reliable bioassay for evaluating the topical efficacy of anti-inflammatory steroids. nih.govnih.gov In this model, croton oil is applied to the ear, inducing an acute inflammatory response characterized by swelling (edema). The effectiveness of a topically applied corticosteroid is measured by its ability to reduce this swelling.

In a key study performed using a rat croton-oil induced ear edema model, an esterified derivative of prednisolone (PND) was compared with its parent compound, prednisolone (PN). The results demonstrated that both the ester and the parent compound were equally potent in suppressing the inflammatory edema.

This finding is significant because, despite the ester's lower percutaneous absorption, it achieved a therapeutic concentration in the skin sufficient to exert an anti-inflammatory effect comparable to the more readily absorbed parent molecule. The crucial difference observed was in the systemic effects.

Table 2: Comparative Topical and Systemic Effects in a Rat Model

| Compound | Topical Efficacy (Edema Suppression) | Systemic Effect (Thymus Weight Reduction) |

| Prednisolone Ester (PND) | Potent | Little to no effect |

| Prednisolone (PN) | Potent | Significant reduction |

This table presents data for a comparable prednisolone ester derivative (PND) to illustrate the pharmacological principles.

These findings are supported by research on other double-ester derivatives like Prednisolone-17-ethylcarbonate-21-propionate, which also showed potent topical anti-inflammatory activity with relatively weak systemic effects after topical administration. nih.gov This highlights a clear advantage of using esterified forms like this compound for topical applications, achieving a desirable separation between local anti-inflammatory action and systemic activity. nih.gov

Systemic Anti-inflammatory Activity Assessments

Pre-clinical studies in animal models are crucial for determining the systemic anti-inflammatory efficacy of corticosteroid esters. Research on Prednisolone-17-ethylcarbonate-21-propionate (PrEP), a related ester, demonstrated significant anti-inflammatory activity in various animal models. nih.gov When administered subcutaneously, PrEP showed fewer systemic corticoid effects compared to the reference compound, desoximetasone. nih.gov This suggests a potential separation between topical efficacy and systemic activity, a desirable characteristic in corticosteroid development. nih.gov

The foundational anti-inflammatory mechanism of prednisolone, the active metabolite of prednisone (B1679067), involves the inhibition of phospholipase A2. nih.gov This action blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Furthermore, glucocorticoids suppress the migration of polymorphonuclear leukocytes and reverse the increased capillary permeability associated with inflammation. nih.gov In various animal models, such as those involving carrageenan-induced edema or croton oil-induced ear edema, corticosteroids demonstrate potent, dose-dependent inhibition of the inflammatory response. nih.govmdpi.com

Table 1: Comparative Systemic Effects of Prednisolone-17-ethylcarbonate-21-propionate (PrEP) in Animal Models

Parameter Observation Reference Compound Source Systemic Corticoid Effects (s.c. administration) Less pronounced effects Desoximetasone [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHT0jOn0MhKB4UneAHF01GpG0qSnbXkTekwLKFaTRxjV7DvZdZFEwiw-3VI1ixWo-nJGBoTh8IrGGuq-T6m9WV8BSrlpCRy2GQp_jyu5GLthX1c5uVQ91hNqJAHXgTdX_RfwS4%3D)] Systemic Effects (topical administration) Relatively weak effects Desoximetasone [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHT0jOn0MhKB4UneAHF01GpG0qSnbXkTekwLKFaTRxjV7DvZdZFEwiw-3VI1ixWo-nJGBoTh8IrGGuq-T6m9WV8BSrlpCRy2GQp_jyu5GLthX1c5uVQ91hNqJAHXgTdX_RfwS4%3D)]

Pre-clinical Skeletal System Models

Glucocorticoids are known to have profound effects on the skeletal system, a phenomenon extensively studied in pre-clinical models. These studies reveal that glucocorticoid excess can suppress bone formation and may alter bone resorption. researchgate.net Animal models, particularly rodents, are suitable for investigating the molecular and cellular mechanisms of these effects. nih.gov

In vivo studies using prednisolone in mice have demonstrated a range of skeletal effects. After several weeks of administration, mice exhibited decreased bone mineral density (BMD), reduced cancellous bone area, and trabecular narrowing. nih.govcloudfront.net These structural changes are accompanied by diminished bone formation and turnover. nih.govcloudfront.net Histomorphometric analysis reveals that a primary mechanism is the induction of apoptosis (programmed cell death) in both osteoblasts (bone-forming cells) and osteocytes (mature bone cells). nih.govcloudfront.netoup.com In one study, prednisolone administration led to a threefold increase in osteoblast apoptosis and induced apoptosis in 28% of osteocytes in the metaphyseal cortical bone of mice. nih.govcloudfront.net

While suppressing osteoblastogenesis, glucocorticoids have a complex effect on osteoclasts (bone-resorbing cells). nih.govcloudfront.net They appear to prolong the lifespan of mature osteoclasts, which, combined with the reduction in bone formation, contributes to a net loss of bone mass. nih.govoup.com This imbalance is reflected in serum biomarkers, where markers of bone formation, such as osteocalcin, are significantly decreased following prednisolone administration. nih.govcloudfront.net

Table 2: Effects of Prednisolone on Skeletal Parameters in a Murine Model

Parameter Finding Cellular Mechanism Source Bone Mineral Density (BMD) Decreased Suppressed bone formation, altered resorption [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGMv4mJpc5v0x3JHu0Gi21n8AwidBsFAsuxMtlye9cYE4gxbnvrgINHgPrTmWE-uaAycb9VK7Xf0v34sQi2ZNo1PIupX6wlkvozG6nkwpuuFlX-kAMswzlVHVqrkuMr6XMN1gs%3D)][ cloudfront.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqb_P3VEuSL6ZP6i8-vzZMd2RMORVcBrfULX9WbgJ96erUGD6jhV2K2qARQcw1crcMHhZioSKwjoTp6mNLgp3TVVl35FNVyfUtOshvA5yuTTojmygjIZBUstqeU4PdfaFhf_c_EwDHmQXJfzB4bEZDU4qNHaWTzezDylcfv2nkvQ54yv8%3D)][ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgtamLmdUAL2cH1iI1QDgRr1-bSMSWdZ3EJlMKnFYoCJLftjSiozliNj447KU693Lp65sTqOswVZdaV4-T7bLcPgiaXG52c-P96KK7doxh6YjIiercfld0xRrZnZVwHo-gtYkbBkpcvyNUW4Z0vHYrBAUd1w%3D%3D)] Cancellous Bone Area Decreased Trabecular narrowing [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGMv4mJpc5v0x3JHu0Gi21n8AwidBsFAsuxMtlye9cYE4gxbnvrgINHgPrTmWE-uaAycb9VK7Xf0v34sQi2ZNo1PIupX6wlkvozG6nkwpuuFlX-kAMswzlVHVqrkuMr6XMN1gs%3D)][ cloudfront.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqb_P3VEuSL6ZP6i8-vzZMd2RMORVcBrfULX9WbgJ96erUGD6jhV2K2qARQcw1crcMHhZioSKwjoTp6mNLgp3TVVl35FNVyfUtOshvA5yuTTojmygjIZBUstqeU4PdfaFhf_c_EwDHmQXJfzB4bEZDU4qNHaWTzezDylcfv2nkvQ54yv8%3D)] Osteoblasts & Osteocytes Increased apoptosis Direct induction of programmed cell death [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhfwg8du73naMTavmhnfl-H9Ipk9SgpDKoX1pHPUzQOSOi4hOEuVrZH0spSqiX8PmywVl1O4DO_sPqKt-63YRvj1TkV5ssSrTzhwAQluEmW6DpaqEYwArDQMdvv-dOx3npa8uIMAdRz3IKoPWfcHMcq09Aal_Qz28v-fADXK3_tIo3lEd6VKks7co1J-Z_Zt83bAOpJaFMLrbpTa_yeqd_p6GvAhp9i2SNFdc4acXGy6M1RHaBXunJ-6UtBi6iFt4%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGMv4mJpc5v0x3JHu0Gi21n8AwidBsFAsuxMtlye9cYE4gxbnvrgINHgPrTmWE-uaAycb9VK7Xf0v34sQi2ZNo1PIupX6wlkvozG6nkwpuuFlX-kAMswzlVHVqrkuMr6XMN1gs%3D)][ cloudfront.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqb_P3VEuSL6ZP6i8-vzZMd2RMORVcBrfULX9WbgJ96erUGD6jhV2K2qARQcw1crcMHhZioSKwjoTp6mNLgp3TVVl35FNVyfUtOshvA5yuTTojmygjIZBUstqeU4PdfaFhf_c_EwDHmQXJfzB4bEZDU4qNHaWTzezDylcfv2nkvQ54yv8%3D)] Bone Formation Rate Diminished Impaired osteoblastogenesis, increased osteoblast apoptosis [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGMv4mJpc5v0x3JHu0Gi21n8AwidBsFAsuxMtlye9cYE4gxbnvrgINHgPrTmWE-uaAycb9VK7Xf0v34sQi2ZNo1PIupX6wlkvozG6nkwpuuFlX-kAMswzlVHVqrkuMr6XMN1gs%3D)][ cloudfront.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqb_P3VEuSL6ZP6i8-vzZMd2RMORVcBrfULX9WbgJ96erUGD6jhV2K2qARQcw1crcMHhZioSKwjoTp6mNLgp3TVVl35FNVyfUtOshvA5yuTTojmygjIZBUstqeU4PdfaFhf_c_EwDHmQXJfzB4bEZDU4qNHaWTzezDylcfv2nkvQ54yv8%3D)] Serum Osteocalcin Decreased by >50% Marker of reduced osteoblast activity [ cloudfront.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqb_P3VEuSL6ZP6i8-vzZMd2RMORVcBrfULX9WbgJ96erUGD6jhV2K2qARQcw1crcMHhZioSKwjoTp6mNLgp3TVVl35FNVyfUtOshvA5yuTTojmygjIZBUstqeU4PdfaFhf_c_EwDHmQXJfzB4bEZDU4qNHaWTzezDylcfv2nkvQ54yv8%3D)]

Animal Models for Immunomodulatory Effects

Prednisolone and other glucocorticoids exert potent immunomodulatory effects by influencing the function and proliferation of various immune cells. nih.gov These actions are primarily mediated by binding to glucocorticoid receptors, which leads to altered gene expression, ultimately inhibiting the production of pro-inflammatory cytokines and enhancing the release of anti-inflammatory proteins. researchgate.net

Studies in animal and in vitro models show that prednisolone can suppress dendritic cell maturation and function, which are critical for initiating adaptive immune responses. medrxiv.orgnih.gov A key aspect of its immunomodulatory activity is its effect on macrophages. Prednisolone can inhibit the polarization of macrophages toward the pro-inflammatory M1 phenotype and suppress the expression of M1 markers such as chemokine ligand 2 (CCL2) and tumor necrosis factor-α (TNF-α). researchgate.netnih.gov This action impairs the migration of monocytic cells to sites of inflammation. nih.gov

Furthermore, proteomic and transcriptomic analyses have detailed the broad impact of prednisolone on inflammatory mediators. It significantly downregulates type-2 cytokines and chemokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). medrxiv.org At the same time, it can upregulate the production of anti-inflammatory cytokines like Interleukin-10 (IL-10), which helps to reduce Th2 cytokine production. medrxiv.org This comprehensive modulation of immune pathways underscores its powerful immunosuppressive capabilities observed in pre-clinical models. nih.gov

Table 3: Summary of Pre-clinical Immunomodulatory Effects of Prednisolone

Immune Cell/Mediator Observed Effect Functional Outcome Source Dendritic Cells Suppression of maturation and function Inhibition of adaptive immune response initiation [ medrxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG00-GpmlaZ9cDJ6RLJuBWgDUNh1mE1LjwU7MMSIJ9H8gmkC_2ou4Li2Gd_tKn1nP0ZoMjHS58s8I6Pyd9VMlt0YUToCwpJkIZcW_WPt1hwOKSlg_3xMxyGonSZMle0NPLtJlt_WkTwy6C3R5_1jrcpQEbv-Y08cmaKd1wuKHrnRQUZ)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYhfZNd8UsKSqdjnIGTFXhW278fPA3UjxlRh03eke0oCDJybdo2r_fm4DG8JttoxoWjQHj5aABQAirRBNei9xg84hIC47F6h68_KVwUTvYnILY4jz4WlCVIL-v5Tsb3lJ34i9MnDQLZlWQ3nY%3D)] Macrophages Inhibition of M1 polarization Reduced expression of pro-inflammatory markers (CCL2, TNF-α) [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHL1H4wENhPNt1aD44KISbdiiqhMQxRmXuP4CtI9O3ey6jk5x1AFMyIrICDd27qkJZDEXk--XkDzwYWvJ3ojm0XiB_ccqrUMygRuy5oC07QP4f3KAbDkIS9S1zW1YC2QQXdio9uJ0O4RVlE8QZ92l8mAqIDSMbPBP0EVl4tmEwf9WAbSiVTr8qPiRogb8MyPoBZb4BJbvKFhL-gTO0XGKdS_dH8BAu4HfHqJtBHR87tCudgfF9Damyo9zRzpFY%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwc_vg6GjFZ46e0_OAR_ENn9KIkyLdTwrkVum9MuTPgT3nK3icK9wo5g8es1jEkLX1graujGljqRlioojAKkYrQbjytCwRmWrc05mVFWdCIlkhdfJP97SmCjysUSbIKDjeO8T0W1Xt9k-Vq8M%3D)] T-Lymphocytes Direct suppression of function Reduced cell-mediated immunity [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFuf_d1K3YQ79zHaxPh0LJmIT1N1wuwgiiq9F4TWhpD9WF9gK5QS37TEpIzfKBdPH6aJyybnVUuLxL-98js7ywJOvdgOOE4WKi9VA0uOaEIyvK20YqkoHarI44oYT3yOjb_ysrFYoBJJiyzPApbw-0pI3ns2nuy8HJzEiX96KhAxej92XBCney9p_aL50AEO-DBwLiBtQDQKRW0BNUBePUIz8YIAyDiVFnr7gtWHKexghl02_csN_--g5iUKucnK2Mz932kFY6zUo8-6_PlOQ%3D%3D)] Pro-inflammatory Cytokines (IL-4, IL-5, IL-13) Downregulation Suppression of type-2 inflammation [ medrxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG00-GpmlaZ9cDJ6RLJuBWgDUNh1mE1LjwU7MMSIJ9H8gmkC_2ou4Li2Gd_tKn1nP0ZoMjHS58s8I6Pyd9VMlt0YUToCwpJkIZcW_WPt1hwOKSlg_3xMxyGonSZMle0NPLtJlt_WkTwy6C3R5_1jrcpQEbv-Y08cmaKd1wuKHrnRQUZ)] Anti-inflammatory Cytokines (IL-10) Upregulation Inhibition of Th2 cell production [ medrxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG00-GpmlaZ9cDJ6RLJuBWgDUNh1mE1LjwU7MMSIJ9H8gmkC_2ou4Li2Gd_tKn1nP0ZoMjHS58s8I6Pyd9VMlt0YUToCwpJkIZcW_WPt1hwOKSlg_3xMxyGonSZMle0NPLtJlt_WkTwy6C3R5_1jrcpQEbv-Y08cmaKd1wuKHrnRQUZ)] Chemokines (CCL17, CCL22) Downregulation Reduced recruitment of Th2 cells and mast cells [ medrxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG00-GpmlaZ9cDJ6RLJuBWgDUNh1mE1LjwU7MMSIJ9H8gmkC_2ou4Li2Gd_tKn1nP0ZoMjHS58s8I6Pyd9VMlt0YUToCwpJkIZcW_WPt1hwOKSlg_3xMxyGonSZMle0NPLtJlt_WkTwy6C3R5_1jrcpQEbv-Y08cmaKd1wuKHrnRQUZ)]

Biotransformation and Metabolic Pathways Research

In vivo and In vitro Metabolic Fate of 21-Propionate Esters

The metabolic fate of Prednisolone (B192156) 21-propionate, a corticosteroid ester, is primarily characterized by its conversion to the biologically active form, Prednisolone, through enzymatic processes. This biotransformation is a critical step, as the ester itself has a low binding affinity for the glucocorticoid receptor nih.gov. The propionate (B1217596) moiety at the C21 position renders the molecule a prodrug, which is designed to be hydrolyzed in the body to release the active therapeutic agent.

The primary metabolic reaction for Prednisolone 21-propionate is the hydrolysis of the ester bond at the 21-position. This de-esterification is catalyzed by non-specific esterase enzymes present in various tissues throughout the body, including the liver, kidneys, and skin nih.govnih.gov.

Research on similar corticosteroid esters demonstrates this process. For instance, a study on hydrocortisone (B1673445) 17-butyrate 21-propionate using cultured human keratinocytes showed rapid hydrolysis at the 21-position nih.gov. Within one hour of application, hydrocortisone 17-butyrate was the main metabolite detected, indicating the preferential cleavage of the 21-propionate group nih.gov. Similarly, studies with corticosterone-21-stearate revealed that it is rapidly hydrolyzed by rat liver esterases, much faster than esters at other positions on the steroid molecule nih.gov. This rapid conversion is crucial for the biological activity of the compound, as the unesterified form is the active ligand for the glucocorticoid receptor nih.gov.

Upon cleavage of the propionate group, Prednisolone is formed. Prednisolone is the active metabolite responsible for the therapeutic anti-inflammatory and immunosuppressive effects nih.govdrugbank.com. The conversion of the prodrug ester to active Prednisolone is a common strategy for synthetic glucocorticoids. Prednisone (B1679067), for example, is a well-known prodrug that is rapidly converted to Prednisolone in the liver by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) nih.govstudy.comyoutube.com. Analogously, this compound undergoes hydrolysis to yield this active form. Studies have shown that inducing hepatic metabolism can lead to a more rapid clearance of Prednisolone from the plasma, effectively reducing the steady-state level of the active compound bmj.com.

The biotransformation of this compound and its active metabolite, Prednisolone, is not confined to a single organ.

Hepatic Metabolism : The liver is the principal site for the metabolism of corticosteroids nih.govbmj.comnih.gov. It contains a high concentration of the esterases necessary for the initial hydrolysis of the propionate ester nih.gov. Subsequently, the liver is responsible for the extensive Phase I and Phase II metabolic reactions that modify and prepare Prednisolone and its metabolites for excretion nih.govnih.govresearchgate.net. Liver function significantly impacts the metabolic clearance of Prednisolone; impaired liver function can lead to decreased clearance and increased plasma concentrations of the active drug nih.govresearchgate.net.

Extrahepatic Metabolism : Significant metabolic activity also occurs outside the liver.

Renal Contribution : The kidneys play a crucial role in both the metabolism and excretion of Prednisolone nih.gov. The renal handling of Prednisolone includes its conversion back to the inactive Prednisone by the enzyme 11β-HSD-2 nih.govclinpgx.orgnih.gov. The kidneys are also involved in conjugating metabolites and excreting them in the urine nih.govnih.gov. Kidney function can influence the pharmacokinetic behavior of Prednisolone researchgate.net.

Enzyme Systems Involved in Metabolism

Once Prednisolone is formed, it undergoes extensive metabolism primarily through Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I metabolism of Prednisolone involves several key enzymatic pathways that modify its structure.

Hydroxylation : The introduction of hydroxyl groups is a major metabolic route. 6β-hydroxylation is a significant pathway, catalyzed by the cytochrome P450 enzyme CYP3A4 clinpgx.org. The formation of 6β-hydroxy-prednisolone is a key indicator of CYP3A4 activity, and co-administration of CYP3A4 inhibitors can significantly decrease its formation clinpgx.org. Microbial biotransformation studies, which can sometimes mimic mammalian metabolic pathways, have also identified the formation of other hydroxylated derivatives, such as 16α-hydroxyprednisolone and 20β-hydroxy prednisolone nih.govnih.gov.

Reduction : Reduction reactions are also prominent.

The ketone group at C20 can be reduced to form 20α-dihydro-prednisolone and 20β-dihydro-prednisolone clinpgx.orgdrugbank.com. These reactions are likely catalyzed by aldo-keto reductase (AKR) family enzymes clinpgx.orgclinpgx.org.

A critical metabolic step is the inter-conversion between active Prednisolone and its inactive 11-keto form, Prednisone. This is a reversible reaction catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. 11β-HSD1, found mainly in the liver, primarily acts as a reductase, converting Prednisone to Prednisolone. Conversely, 11β-HSD2, found in tissues like the kidney, acts as an oxidase, inactivating Prednisolone by converting it back to Prednisone nih.gov.

The primary Phase I metabolic pathways for Prednisolone are summarized in the table below.

| Metabolic Pathway | Key Enzymes | Resulting Metabolites | Primary Location |

|---|---|---|---|

| 6β-Hydroxylation | Cytochrome P450 3A4 (CYP3A4) | 6β-hydroxy-prednisolone | Liver |

| 20-Ketone Reduction | Aldo-keto reductases (e.g., AKR1C1) | 20α-dihydro-prednisolone, 20β-dihydro-prednisolone | Liver |

| 11-Oxidation/Reduction | 11β-hydroxysteroid dehydrogenases (11β-HSD1, 11β-HSD2) | Prednisone (inter-conversion) | Liver, Kidney, other tissues |

Following Phase I reactions, Prednisolone and its metabolites undergo Phase II conjugation to increase their water solubility and facilitate their excretion, primarily through the urine drugbank.comnih.gov.

Glucuronidation : This is a major conjugation pathway where glucuronic acid is attached to the steroid metabolites. In vitro studies have identified UDP-glucuronosyltransferase 2B7 (UGT2B7) as the main enzyme responsible for the glucuronidation of Prednisone, with minor contributions from other UGTs clinpgx.org. The resulting glucuronide conjugates are then excreted by the kidneys nih.govnih.gov.

Sulfate (B86663) Conjugation : Sulfation, the addition of a sulfonate group, is another common pathway for steroid metabolism wikipedia.orgcas.cz. Metabolites of Prednisone and Prednisolone are excreted in the urine as both sulfate and glucuronide conjugates drugbank.comnih.gov. This process is catalyzed by sulfotransferase (SULT) enzymes cas.cz.

The key Phase II conjugation pathways are summarized in the table below.

| Conjugation Pathway | Key Enzymes | Result |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (e.g., UGT2B7) | Formation of water-soluble glucuronide conjugates for excretion. |

| Sulfation | Sulfotransferases (SULTs) | Formation of water-soluble sulfate conjugates for excretion. |

Transporter-Mediated Efflux Mechanisms

The intracellular concentration and, consequently, the efficacy of corticosteroids can be significantly influenced by transporter proteins that actively efflux drugs out of cells. Research has identified P-glycoprotein (P-gp), a product of the MDR1 gene, as a key efflux pump for various steroids, including prednisolone.

P-glycoprotein is an ATP-dependent transporter that plays a role in limiting the distribution of drugs to certain tissues, such as the brain. nih.gov Studies have shown that prednisolone is a substrate for P-gp. nih.govnih.gov In vitro experiments using Caco-2 cell monolayers, a model for the intestinal barrier, demonstrated a P-gp mediated efflux ratio of 4.5 for prednisolone. nih.gov This indicates a significant active transport of the compound out of the cells.

The interaction between corticosteroids and P-gp appears to be influenced by the specific chemical structure of the steroid. drugbank.com A study comparing various glucocorticoids found a rank order of transport efficiency by P-gp, with methylprednisolone (B1676475) being transported most efficiently, followed by prednisolone. drugbank.com This transport is not correlated with the partition coefficient of the steroid, suggesting that specific structural features determine the affinity for the P-gp transporter. drugbank.com Research indicates that nonpolar, bulky substituents around the C-6α position and a hydrogen-bond donor at the C-11 position enhance P-gp affinity and efflux. drugbank.com

The presence of hydroxyl groups at the 17- and 21-positions, as found in prednisolone, is considered a critical determinant for efficient transport by ABCB1 (P-gp). clinpgx.org Both prednisone and prednisolone are effectively exported out of cells expressing ABCB1, which can lead to reduced intracellular accumulation. clinpgx.org

In vivo studies in mice have further confirmed the role of P-gp in limiting the brain penetration of prednisolone. nih.gov The uptake of radiolabeled prednisolone in the brain of mice lacking the mdr1a gene (which codes for P-gp) was more than threefold higher than in wild-type mice, demonstrating the transporter's effectiveness at the blood-brain barrier. nih.gov

Below is a data table summarizing the P-glycoprotein efflux ratios for various corticosteroids from a comparative study.

| Corticosteroid | P-gp Mediated Efflux Ratio |

| Prednisolone | 4.5 |

| Methylprednisolone | 5.1 |

| Beclomethasone | 3.3 |

| Dexamethasone (B1670325) | 2.1 |

| Fluticasone (B1203827) | 2.3 |

| Prednisone | 1.8 |

| Hydrocortisone | <1.5 |

| Aldosterone | <1.5 |

(Data sourced from a study on bidirectional corticosteroid transport in Caco-2 monolayers nih.gov)

Species-Specific Metabolic Differences (Non-human focus)

Research into the metabolism of prednisolone and its esters in non-human species reveals significant variations, providing valuable models for understanding its biotransformation.

Animal Models:

A study on a related compound, prednisolone-17-ethylcarbonate-21-propionate , utilized various animal models, including rats and mice, to assess its anti-inflammatory activity. nih.gov While this study focused on pharmacodynamics rather than detailing metabolic pathways, it highlights the use of these species in steroid research. nih.gov

More specific metabolic studies have been conducted on prednisolone in mice. In C57BL/6 mice, intraperitoneal administration of prednisolone was shown to significantly reduce triglyceride and cholesterol accumulation in macrophages. researchgate.net This effect was linked to the downregulation of diacylglycerol acyltransferase 1 and HMG-CoA reductase expression. researchgate.net

The role of P-glycoprotein in prednisolone transport has also been investigated in mice. As mentioned previously, mice lacking the mdr1a gene showed significantly higher brain concentrations of prednisolone, underscoring a species-specific mechanism that is conserved with humans. nih.gov

The table below summarizes findings from animal model studies involving prednisolone and a related ester.

| Compound | Species | Key Findings |

| Prednisolone-17-ethylcarbonate-21-propionate | Rats, Mice | Tested for topical and systemic anti-inflammatory activity. nih.gov |

| Prednisolone | Mice (C57BL/6) | Reduced triglyceride and cholesterol accumulation in macrophages. researchgate.net |

| Prednisolone | Mice (wild-type vs. mdr1a-/-) | P-glycoprotein at the blood-brain barrier significantly limits brain uptake of prednisolone. nih.gov |

Microorganisms:

Microorganisms are extensively used to study steroid biotransformations, often yielding metabolites that are difficult to produce through chemical synthesis. Various microbial species can transform prednisolone into different hydroxylated or reduced products.

For instance, the fungus Acremonium strictum has been shown to transform prednisolone at its side chain, producing two different steroid compounds. nih.gov The bacterium Klebsiella sp., isolated from sewage, was found to transform 80% of prednisolone into hydroxylated products. researchgate.net

Strains of Rhodococcus, such as R. ruber, R. globerulus, and R. coprophilus, are capable of Δ1-dehydrogenation of hydrocortisone to produce prednisolone. nih.gov These strains can also reduce the C20 carbonyl group, leading to the formation of 20β-hydroxy-prednisolone. nih.gov Similarly, Streptomyces roseochromogenes can convert prednisolone to 11β, 17α, 20β, 21-tetrahydroxypregna-1,4-diene-3-one (20β-hydroxy prednisolone). colab.ws

These microbial transformation studies demonstrate diverse metabolic pathways that are species- and strain-specific.

Chromatographic Techniques for this compound and Related Compounds

Chromatography is a cornerstone of pharmaceutical analysis, providing the high-resolution separation required to analyze complex mixtures. For corticosteroids like this compound, High-Performance Liquid Chromatography (HPLC) is the most widely applied technique.

The development of a robust HPLC method is essential for the routine analysis of Prednisolone and its esters. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Method development often focuses on optimizing several key parameters to achieve adequate separation of the main compound from structurally similar substances, such as process impurities or related steroids like hydrocortisone. A significant challenge in the analysis of prednisolone is achieving baseline separation from hydrocortisone, which differs only by a single double bond. nih.gov

Key parameters that are systematically adjusted during method development include:

Column Chemistry: C18 columns are frequently used. For instance, a Phenomenex Gemini C18 column (150 mm × 4.6 mm, 3 μm) has been successfully used to optimize the separation of prednisolone and its related substances. nih.govacs.org Another study utilized a YMC basic column (150mm × 4.6mm, 5μm particle size) for a rapid and cost-effective method. rjwave.org

Mobile Phase Composition: The choice of organic solvents and their ratio with water is critical. Common mobile phases include mixtures of acetonitrile (B52724), methanol (B129727), tetrahydrofuran, and water. nih.govrjwave.orgecronicon.net For example, a gradient system with a mobile phase consisting of acetonitrile/tetrahydrofuran/water (15:10:75 v/v/v) and acetonitrile/water (80:20 v/v) has been shown to provide excellent separation. nih.govacs.org An isocratic system using methanol and water (60:40 ratio) has also been developed for a simpler, faster analysis. rjwave.org

Flow Rate and Detection Wavelength: These are optimized to ensure sharp peaks and maximum sensitivity. A flow rate of 1.0 mL/min is common, with UV detection typically set around 240-254 nm, corresponding to the absorbance maximum of prednisolone. nih.govrjwave.org

The table below summarizes parameters from different developed HPLC methods for prednisolone analysis.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) nih.govacs.org | YMC basic (150mm × 4.6mm, 5μm) rjwave.org | Teknokroma Tracer Excel C18 (15cm x 0.46 cm, 5μm) ecronicon.net |

| Mobile Phase | Gradient: A) Acetonitrile/Tetrahydrofuran/Water (15:10:75 v/v/v) B) Acetonitrile/Water (80:20 v/v) nih.govacs.org | Isocratic: Methanol/Water (60:40) rjwave.org | Isocratic: Water/Tetrahydrofuran/Acetonitrile (75:15:10) ecronicon.net |

| Flow Rate | Not specified | 1.0 mL/min rjwave.org | 1.0 mL/min ecronicon.net |

| Detection (UV) | 254 nm nih.govacs.org | 240 nm rjwave.org | 254 nm ecronicon.net |

| Retention Time | ~13 min nih.govacs.org | ~3.3 min rjwave.org | ~10 min ecronicon.net |

Stability-indicating methods are crucial for determining that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. These methods are developed through forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products. ecronicon.net

The development of a stability-indicating RP-HPLC method for prednisolone and its degradation products has been successfully demonstrated. ecronicon.net In one such study, prednisolone was subjected to acidic, basic, oxidative, thermal, and photolytic stress. The method was able to separate the parent drug from its major degradation products, such as prednisone and hydrocortisone. ecronicon.net

Forced degradation studies have shown that corticosteroids can be sensitive to various conditions. For instance, studies on related corticosteroids like beclomethasone dipropionate and deflazacort reveal degradation under hydrolytic (acidic and basic) and photolytic conditions. jpsbr.orgnih.gov Similar stability challenges can be anticipated for this compound. The ability of the HPLC method to resolve the intact drug from these stress-induced degradants proves its stability-indicating capability. ecronicon.net

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation, identification, and quantification of this compound.

UV-Visible spectroscopy is a simple, cost-effective, and rapid method frequently used for the quantitative analysis of prednisolone in bulk and pharmaceutical dosage forms. researchgate.netjocpr.com The principle is based on the measurement of the amount of light absorbed by the sample at a specific wavelength. Prednisolone exhibits a characteristic UV absorbance maximum (λmax) around 242-246 nm. sielc.comijnrd.org

This technique is often used in conjunction with HPLC for detection. It is also employed for developing standalone quantitative methods that adhere to Beer's law, which states that there is a linear relationship between the absorbance and the concentration of the analyte. researchgate.net Linearity for prednisolone has been demonstrated in concentration ranges such as 2-12 µg/mL and 4-14 µg/mL. researchgate.netjocpr.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of corticosteroids. researchgate.net It offers high sensitivity and selectivity, making it ideal for identifying and quantifying prednisolone and its metabolites, even at very low concentrations in complex matrices like plasma. nih.govnih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of multiple corticosteroids, including prednisolone and its active metabolite prednisone. nih.gov These methods can achieve lower limits of quantification in the nanogram per milliliter (ng/mL) range. nih.govscholaris.ca For instance, one method reported a lower limit of quantification of 0.100 ng/mL for prednisolone in human plasma. nih.gov The technique is also invaluable for characterizing degradation products formed during stability studies by providing precise mass information that helps in elucidating their structures. nih.govscirp.org

The solid-state properties of an API, such as its crystalline form (polymorphism), can significantly impact its physical properties, stability, and bioavailability. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique used to characterize the physical state of drugs like prednisolone in their solid formulations. nih.gov

Unlike techniques that require dissolving the sample, ssNMR provides information about the drug in its native solid environment. It can distinguish between different polymorphic forms and detect changes in crystallinity that may occur during manufacturing processes like wet granulation or drying. nih.govresearchgate.net Studies on prednisolone have used ssNMR to demonstrate the influence of formulation excipients and processing variables on its physical state. nih.gov For example, ssNMR can differentiate between anhydrous and hydrated forms of prednisolone and can be used to investigate interactions between the drug and excipients within a formulation. nih.govresearchgate.net This technique is complementary to other methods like X-ray diffraction and provides detailed structural information at the molecular level. dur.ac.uk

Solid State Chemistry and Crystallography

Polymorphism and Pseudopolymorphism of Prednisolone (B192156) and its Esters

The phenomenon of polymorphism, the ability of a compound to exist in more than one crystalline form, is of paramount importance in the pharmaceutical sciences as different polymorphs can exhibit distinct physicochemical properties. Prednisolone, the parent compound of Prednisolone 21-propionate, has a well-documented polymorphic landscape, which includes both anhydrous forms and hydrated crystalline structures (pseudopolymorphs).

Identification of Crystalline Forms and Hydrates

Prednisolone is known to exist in at least two anhydrous polymorphic forms, designated as Form I and Form II, and a common pseudopolymorph, a sesquihydrate. nih.govresearchgate.net A more recent study has also identified a new metastable solid form, termed Form III, which is an isomorphous desolvate of the sesquihydrate. nih.gov

Form I crystallizes in the monoclinic space group P21. nih.govresearchgate.net

Form II and the sesquihydrate both crystallize in the orthorhombic P212121 space group. nih.govresearchgate.net

The sesquihydrate contains 1.5 molecules of water for every molecule of prednisolone.

Form III is a metastable form that results from the dehydration of the sesquihydrate. nih.gov

The relationship between Forms I and II is enantiotropic, with Form II being the thermodynamically stable form at room temperature, while Form I is the more stable form at higher temperatures. researchgate.net The transition temperature between the two is approximately 154-158°C. nih.gov

For other esters, such as prednisolone acetate (B1210297) , a single crystal structure has been determined, and it crystallizes in the orthorhombic space group P212121. nih.goviucr.org

Table 1: Crystalline Forms of Prednisolone and Prednisolone Acetate

| Compound | Form | Crystal System | Space Group |

| Prednisolone | Form I | Monoclinic | P21 |

| Prednisolone | Form II | Orthorhombic | P212121 |

| Prednisolone | Sesquihydrate | Orthorhombic | P212121 |

| Prednisolone Acetate | - | Orthorhombic | P212121 |

Crystal Packing Analysis

The crystal packing of prednisolone and its esters is dominated by hydrogen bonding interactions. In the crystalline forms of prednisolone, molecules are connected via O-H···O hydrogen bonds. researchgate.net In the case of the prednisolone sesquihydrate, the crystal cohesion is further stabilized by hydrogen bonds between the water molecules and the prednisolone molecules, creating a three-dimensional network.

X-ray Diffraction and Single Crystal Structural Elucidation

X-ray diffraction (XRD) is a fundamental technique for the identification and characterization of the different crystalline forms of prednisolone and its esters. Powder X-ray diffraction (PXRD) patterns are unique for each polymorphic and pseudopolymorphic form, acting as a fingerprint for identification. researchgate.net

Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional atomic arrangement of prednisolone acetate. nih.goviucr.org This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. The crystal structure of prednisolone acetate was refined using both the classical independent atom model (IAM) and a transferred multipolar atom model (ELMAM2 database), with the latter providing a more detailed description of the electron density distribution. nih.gov

Table 2: Crystallographic Data for Prednisolone Acetate

| Parameter | Value |

| Chemical Formula | C23H30O6 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 10.9572 (3) |

| b (Å) | 12.0163 (3) |

| c (Å) | 15.5498 (4) |

| V (Å3) | 2046.21 (9) |

| Z | 4 |

Data obtained from a study on prednisolone acetate. iucr.org

Computational Crystallography and Molecular Modeling

Computational methods are increasingly used to complement experimental data in solid-state chemistry. For prednisolone, force field calculations have been used to confirm the relative stability of its polymorphs, corroborating experimental findings that Form II is more stable than Form I at room temperature. researchgate.net

In the case of prednisolone acetate, computational modeling, specifically the use of a transferred multipolar atom model, has allowed for a detailed analysis of its electrostatic properties based on the crystal structure. nih.gov This approach provides insights into the charge distribution within the molecule and can help in understanding intermolecular interactions that govern the crystal packing. While not specific to this compound, computational modeling of the glucocorticoid receptor has been used to understand the binding of various corticosteroids, including esters like fluticasone (B1203827) furoate, which can inform our understanding of how these molecules interact with their biological targets. nih.govpnas.org

Pharmaceutical Formulation Science Research

Development of Novel Drug Delivery Systems

The therapeutic efficacy of a drug is often dependent on its delivery system. Novel formulations are being developed to enhance the bioavailability, stability, and targeted delivery of corticosteroids.

Nanoemulsions are thermodynamically stable, colloidal drug delivery systems characterized by small globule sizes and a high surface area. nih.gov These properties can enhance the ability of a drug to cross biological membranes, thereby increasing its therapeutic effect. nih.gov

Research into a prednisolone-derived corticosteroid for ocular administration utilized a high-energy homogenization method to create a nanoemulsion eye drop formulation. nih.gov The objective was to overcome the low bioavailability typically associated with ophthalmic drug application due to the eye's complex structure and protective physiology. nih.gov The resulting nanoemulsion demonstrated significant stability over a 12-month period, maintaining its key characteristics. Cytotoxicity studies also indicated that the nanoemulsion formulation did not produce significant toxic effects. nih.gov

The stability of the optimized nanoemulsion formulation was assessed at 25°C and 40% relative humidity. The key parameters of globule size and drug content were measured at the beginning of the study and after 12 months.

Table 1: Stability Data for Prednisolone-Derived Corticosteroid Nanoemulsion

| Parameter | Initial Measurement | Measurement after 12 Months |

|---|---|---|

| Globule Size (nm) | 126.6 ± 40.12 | 125.4 ± 41.20 |

| Drug Content (%) | 99.9 ± 1.2 | 99.29 ± 1.3 |

Data sourced from a study on a prednisolone-derived corticosteroid nanoemulsion. nih.gov

Vesicular systems represent an innovative approach to drug delivery, capable of targeting and controlling the release of therapeutic agents. nih.gov Niosomes, a newer generation of these carriers, are nanoscale vesicles composed of non-ionic surfactants and cholesterol. nih.govlupinepublishers.com Their structure consists of a bilayer membrane surrounding an aqueous core, which allows them to encapsulate both hydrophilic and lipophilic drugs. nih.govjapsonline.com

Compared to other vesicular systems like liposomes, niosomes offer advantages such as greater chemical stability, lower cost, and ease of preparation and storage. nih.govnih.gov The primary components of niosomes include:

Non-ionic surfactants: These form the vesicle's bilayer structure. japsonline.com

Cholesterol: This is added to provide rigidity, modify the fluidity, and improve the stability of the bilayer. nih.govjapsonline.com

Charge-inducing molecules: Agents like dicetylphosphate or stearyl amine can be added to stabilize the niosomes through electrostatic repulsion, helping to prevent vesicle fusion. nih.gov

Various methods are employed for the preparation of niosomes, including the thin-film hydration method, sonication, and ether injection, allowing for the creation of vesicles with specific characteristics. lupinepublishers.comnih.gov These systems are being explored to enhance the delivery of drugs through the skin and other biological membranes. lupinepublishers.com

Impact of Excipients on Biopharmaceutical Performance

Excipients are critical components of a pharmaceutical formulation that can significantly influence the biopharmaceutical performance of the active ingredient. In advanced formulations like nanoemulsions and niosomes, the choice of excipients directly impacts stability, drug release, and permeability.

For instance, in nanoemulsion formulations for a prednisolone-derived corticosteroid, components such as soybean lecithin, olive oil, and Tween 80 have been utilized. researchgate.net

Oils (e.g., Olive Oil): Form the core of the nanoemulsion droplets, serving as a reservoir for the lipophilic drug.

Surfactants and Co-surfactants (e.g., Tween 80, Sodium Cholate): These are crucial for reducing interfacial tension, facilitating the formation of small droplets, and ensuring the thermodynamic stability of the nanoemulsion.

Lecithin: Can act as an emulsifier and has been shown to contribute to sustained-release action and high drug entrapment efficiency in some formulations. nih.gov

In vesicular systems like niosomes, cholesterol is a key excipient that modulates the fluidity and permeability of the surfactant bilayer, thereby affecting the drug release profile and the physical stability of the vesicles. japsonline.com The selection of specific non-ionic surfactants also dictates the vesicle's size, charge, and entrapment efficiency.

Advanced Approaches for Topical Delivery and Tissue Retention

For corticosteroids intended for localized action, advanced formulation strategies are essential to maximize drug concentration at the target site while minimizing systemic absorption.

The composition of the vehicle or base formulation plays a critical role in the percutaneous absorption of a topical drug. The rate and extent of skin penetration are governed by the drug's ability to be released from the formulation and partition into the stratum corneum. Research on related corticosteroids, such as prednisolone (B192156) 17-valerate-21-acetate, has investigated their percutaneous absorption, highlighting the importance of the formulation in achieving therapeutic effects in skin diseases. nih.gov The choice between different bases like ointments, creams, or gels can alter skin hydration and the thermodynamic activity of the drug, thereby influencing its absorption profile.

Achieving prolonged localized activity in specific tissues, such as the lungs, is a key goal for inhaled corticosteroids. The retention of the drug in lung tissue is crucial for extending its duration of effect. mdpi.com Two primary strategies are employed to achieve this:

Slow Dissolution: Formulating the drug as particles that dissolve slowly in the lung lining fluid can maintain a sustained therapeutic concentration. mdpi.com

High Tissue Affinity: Increasing the drug molecule's affinity for lung tissue can lead to its retention, prolonging its local pharmacokinetics. mdpi.com

Research on other corticosteroids like fluticasone (B1203827) propionate (B1217596) has demonstrated that these compounds can inhibit the production of extracellular matrix proteins, such as fibronectin, in lung fibroblasts. nih.gov This suggests that beyond their anti-inflammatory effects, corticosteroids can play a role in modulating tissue remodeling, an important aspect of their localized activity in chronic lung diseases. nih.gov Understanding the drug-specific and physiological parameters that govern regional pulmonary tissue retention is key to optimizing inhaled therapies. mdpi.com

Stability of Formulations in Research Settings

The stability of an active pharmaceutical ingredient (API) within its formulation is a critical parameter in pharmaceutical sciences, ensuring that the drug product remains safe and effective over its shelf life. For corticosteroids such as Prednisolone 21-propionate, maintaining chemical integrity is paramount to preserving therapeutic efficacy. Research into the stability of these formulations provides essential data on degradation pathways and kinetics, informing the development of robust drug delivery systems. While specific stability-indicating studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally similar corticosteroid esters.

The primary degradation pathway for 21-ester corticosteroids in formulations is hydrolysis. The ester linkage at the C-21 position is susceptible to cleavage, yielding the parent alcohol, in this case, Prednisolone, and the corresponding carboxylic acid, propionic acid. This reaction can be influenced by several factors, including pH, temperature, light, and the presence of enzymes.

Research on related compounds, such as hydrocortisone (B1673445) 17-butyrate 21-propionate, has shown that hydrolysis often occurs preferentially at the 21-position ester. medicaljournals.se Studies on betamethasone (B1666872) dipropionate also indicate that degradation can lead to the formation of the 21-propionate and the parent betamethasone alcohol. nih.gov This suggests that a similar hydrolytic breakdown is the most probable degradation route for this compound.